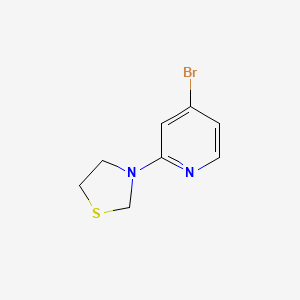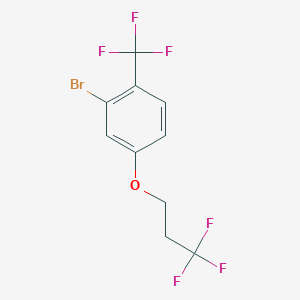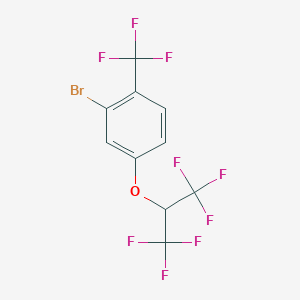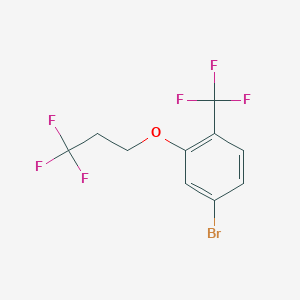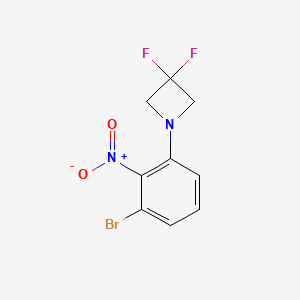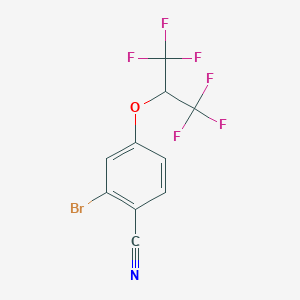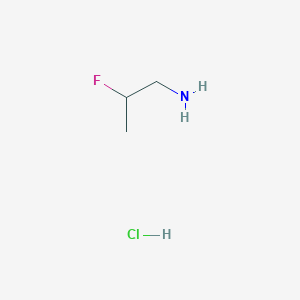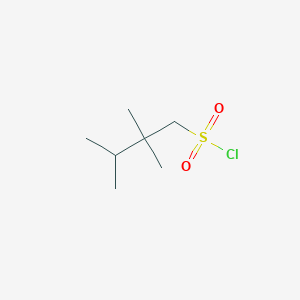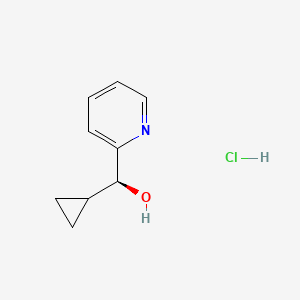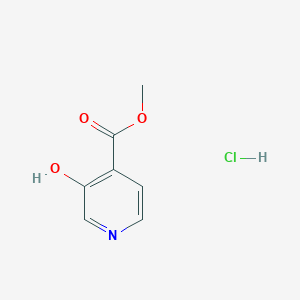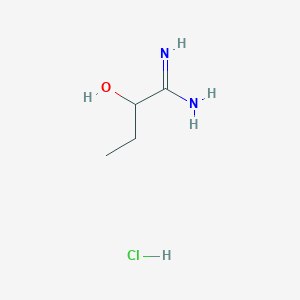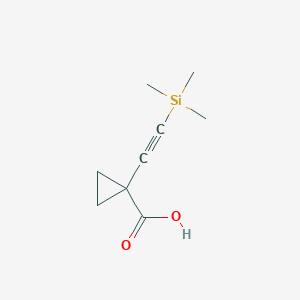
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
Vue d'ensemble
Description
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid is a chemical compound with the CAS Number: 1268810-07-6 . It has a molecular weight of 182.29 and its IUPAC name is 1-[(trimethylsilyl)ethynyl]cyclopropanecarboxylic acid . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O2Si/c1-12(2,3)7-6-9(4-5-9)8(10)11/h4-5H2,1-3H3,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Scientific Research Applications of 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic Acid
Mechanistic Probes and Intermediate Generation Research has exploited cyclopropyl alkynes, related to 1-((trimethylsilyl)ethynyl)cyclopropanecarboxylic acid, as mechanistic probes to distinguish between vinyl radical and ionic intermediates. These compounds undergo reactions that produce either a cyclopropyl-substituted vinyl cation or radical, depending on the conditions, making them valuable for understanding reaction mechanisms at a molecular level (Gottschling et al., 2005).
Synthesis of Conjugated Molecules The potential for 1-((trimethylsilyl)ethynyl)cyclopropanecarboxylic acid derivatives in the synthesis of conjugated molecules has been demonstrated. For example, (trimethylsilyl)ethynyl bromide, closely related to the acid , can be transformed into conjugated (E)-enynones through a one-pot multicomponent reaction sequence. This process showcases the versatility of trimethylsilyl ethynyl derivatives in synthesizing complex organic molecules with potential applications in materials science and pharmaceutical chemistry (Hoshi et al., 2010).
Heterocycle Formation In another innovative application, trimethyl(tosylethynyl)silane, a compound similar to 1-((trimethylsilyl)ethynyl)cyclopropanecarboxylic acid, was used to synthesize substituted 3H-pyrazoles via 1,3-dipolar cycloaddition, demonstrating the role of trimethylsilyl ethynyl derivatives in the formation of heterocycles. This illustrates the importance of such compounds in creating complex structures that are fundamental in drug development and material science (Vasin et al., 2016).
Catalytic Reactions and Functionalization Further research highlights the use of alkynylsilanes, including those related to 1-((trimethylsilyl)ethynyl)cyclopropanecarboxylic acid, in catalytic reactions to synthesize conjugate diynes and disubstituted ethynes. These findings underscore the utility of trimethylsilyl ethynyl compounds in facilitating novel synthetic pathways, offering a wide range of applications in organic synthesis and potentially in the development of new materials and chemicals (Nishihara et al., 2000).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(2-trimethylsilylethynyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-12(2,3)7-6-9(4-5-9)8(10)11/h4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGALDCSOVHAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



